

A Technical Guide to the Spectroscopic Analysis of Pentadec-5-en-1-yne

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pentadec-5-en-1-yne*

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Introduction

Pentadec-5-en-1-yne is a long-chain hydrocarbon featuring both a terminal alkyne and an internal alkene functional group. This unique combination of unsaturation presents a distinct spectroscopic fingerprint. This guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Pentadec-5-en-1-yne**. The information herein is intended to serve as a reference for the identification and characterization of this and structurally related molecules.

Predicted Spectroscopic Data

As direct experimental spectroscopic data for **Pentadec-5-en-1-yne** is not readily available in public databases, the following tables present predicted values based on the known spectroscopic behavior of its constituent functional groups: a terminal alkyne and a disubstituted alkene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.4	m	2H	H-5, H-6 (vinylic)
~2.8	m	2H	H-4 (allylic)
~2.2	m	2H	H-7 (allylic)
~2.0	t	1H	H-1 (alkynyl)
~1.2-1.4	m	14H	H-8 to H-14 (aliphatic)
~0.9	t	3H	H-15 (methyl)

Predicted ^{13}C NMR Data (Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm)

Chemical Shift (ppm)	Assignment
~130	C-5, C-6 (alkene)
~84	C-2 (alkyne)
~68	C-1 (alkyne)
~32	C-7 (allylic)
~29	C-4 (allylic)
~22-30	C-8 to C-14 (aliphatic)
~14	C-15 (methyl)

Infrared (IR) Spectroscopy

The IR spectrum of **Pentadec-5-en-1-yne** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Sharp	\equiv C-H stretch (terminal alkyne) [1] [2] [3] [4]
~3020	Medium	=C-H stretch (alkene) [1] [2]
~2925, ~2855	Strong	C-H stretch (aliphatic) [2]
~2120	Weak, Sharp	C \equiv C stretch (terminal alkyne) [1] [2] [3] [4] [5]
~1660	Medium	C=C stretch (alkene) [1] [5]
~970 or ~670	Medium	=C-H bend (trans or cis alkene, respectively)
~630	Strong	\equiv C-H bend (terminal alkyne) [1] [4]

Mass Spectrometry (MS)

In a mass spectrum, **Pentadec-5-en-1-yne** (molar mass: 206.37 g/mol) is expected to show a molecular ion peak (M^+) at m/z 206. The fragmentation pattern will be influenced by the positions of the double and triple bonds, with characteristic losses of alkyl fragments.

Expected Fragmentation Behavior:

- Molecular Ion (M^+): A peak at m/z = 206, representing the intact molecule with one electron removed.
- Allylic Cleavage: Fragmentation at the C4-C5 and C6-C7 bonds is likely due to the stability of the resulting allylic carbocations.
- Propargylic Cleavage: Cleavage at the C3-C4 bond can also occur, though it is generally less favored than allylic cleavage.
- Alkyl Chain Fragmentation: A series of peaks separated by 14 amu (corresponding to CH_2 groups) is expected due to the fragmentation of the long alkyl chain.[\[6\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Pentadec-5-en-1-yne** in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A larger number of scans will be required due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As **Pentadec-5-en-1-yne** is expected to be a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Acquire a background spectrum of the clean salt plates.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the final transmittance or absorbance spectrum.

- Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

Gas Chromatography-Mass Spectrometry (GC-MS)

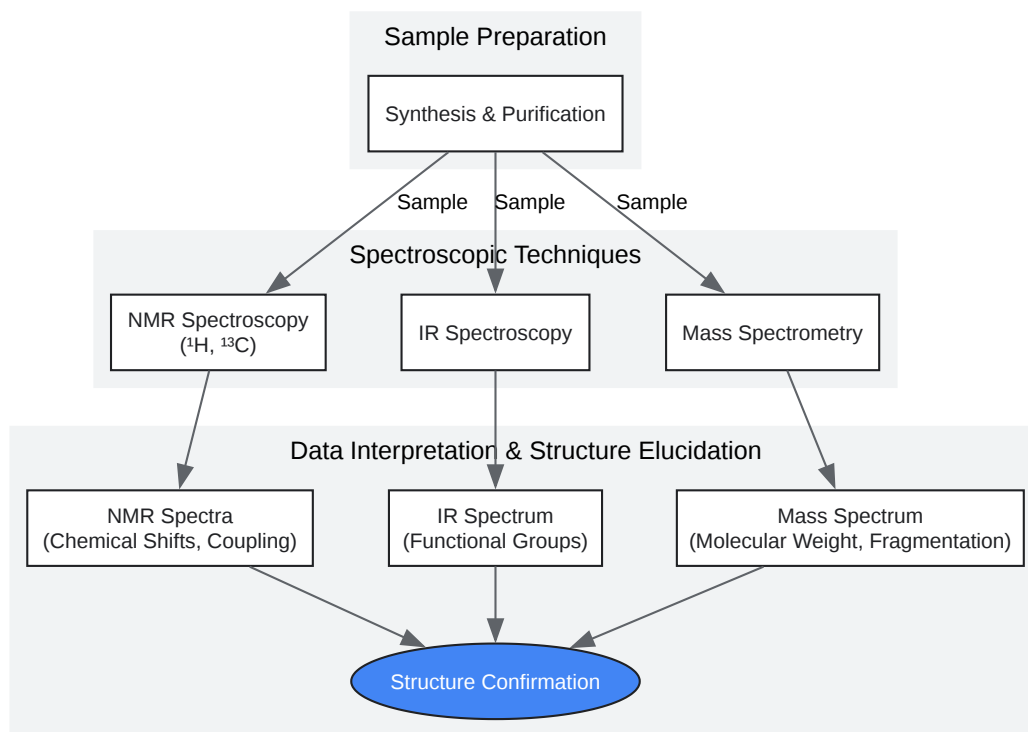
- Sample Preparation: Prepare a dilute solution of **Pentadec-5-en-1-yne** in a volatile organic solvent (e.g., dichloromethane or hexane).
- Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
- GC Conditions:
 - Column: Use a non-polar capillary column (e.g., DB-5ms).
 - Injection: Inject a small volume (e.g., 1 μ L) of the sample solution into the heated injection port.
 - Temperature Program: Use a temperature gradient to ensure good separation of any potential impurities and to elute the compound of interest in a reasonable time.
- MS Conditions:
 - Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
 - Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
- Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound. Examine the mass spectrum of the corresponding peak to identify the molecular ion and analyze the fragmentation pattern.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like **Pentadec-5-en-1-yne**.

Workflow for Spectroscopic Analysis of Pentadec-5-en-1-yne



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Caption: General workflow for the spectroscopic analysis of an organic compound.

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- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of Pentadec-5-en-1-yne]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15418928#spectroscopic-data-for-pentadec-5-en-1-yne-nmr-ir-mass-spec]

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